molecular formula C14H18N2OS B6706859 N-methyl-4-(5-methylthiophen-2-yl)-N-propan-2-yl-1H-pyrrole-3-carboxamide

N-methyl-4-(5-methylthiophen-2-yl)-N-propan-2-yl-1H-pyrrole-3-carboxamide

Cat. No.: B6706859
M. Wt: 262.37 g/mol
InChI Key: XHZZSLXFCKVFMB-UHFFFAOYSA-N
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Description

N-methyl-4-(5-methylthiophen-2-yl)-N-propan-2-yl-1H-pyrrole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a carboxamide group, a methyl group, and a thiophene ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-methyl-4-(5-methylthiophen-2-yl)-N-propan-2-yl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-9(2)16(4)14(17)12-8-15-7-11(12)13-6-5-10(3)18-13/h5-9,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZZSLXFCKVFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CNC=C2C(=O)N(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(5-methylthiophen-2-yl)-N-propan-2-yl-1H-pyrrole-3-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyrrole derivative.

    N-Methylation and N-Propan-2-ylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(5-methylthiophen-2-yl)-N-propan-2-yl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-methyl-4-(5-methylthiophen-2-yl)-N-propan-2-yl-1H-pyrrole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-methyl-4-(5-methylthiophen-2-yl)-N-propan-2-yl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating the function of a receptor, leading to downstream signaling events. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(5-methylthiophen-2-yl)-N-ethyl-1H-pyrrole-3-carboxamide
  • N-methyl-4-(5-methylthiophen-2-yl)-N-butyl-1H-pyrrole-3-carboxamide
  • N-methyl-4-(5-methylthiophen-2-yl)-N-isopropyl-1H-pyrrole-3-carboxamide

Uniqueness

N-methyl-4-(5-methylthiophen-2-yl)-N-propan-2-yl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the N-propan-2-yl group, in particular, can influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

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